Nap-FF
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Overview
Description
Nap-FF, also known as naphthalene-diphenylalanine, is a dipeptide conjugate that has garnered significant attention in the field of peptide self-assembly. This compound consists of a naphthalene moiety attached to a diphenylalanine sequence. The aromatic interactions between the naphthalene and phenylalanine residues play a crucial role in the self-assembly process, leading to the formation of various nanostructures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nap-FF typically involves the conjugation of naphthalene to the diphenylalanine sequence. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the diphenylalanine sequence is assembled on a resin, followed by the attachment of the naphthalene moiety using appropriate coupling reagents . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Nap-FF undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using mild oxidizing agents such as iodine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the naphthalene or phenylalanine residues.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with iodine can lead to the formation of naphthalene derivatives with altered electronic properties .
Scientific Research Applications
Nap-FF has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Nap-FF involves the self-assembly of its monomers into nanostructures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces . The naphthalene moiety plays a crucial role in facilitating these interactions, leading to the formation of stable nanofibers and hydrogels . The molecular targets and pathways involved in this process include the aromatic residues and the peptide backbone, which interact to form ordered structures .
Comparison with Similar Compounds
Nap-FF can be compared with other similar compounds such as:
Py-FF (pyrene-diphenylalanine): Both this compound and Py-FF form nanofibers, but Py-FF exhibits stronger π-π interactions due to the larger π-surface of the pyrene moiety.
Fmoc-FF (fluorenylmethyloxycarbonyl-diphenylalanine): Fmoc-FF also forms hydrogels, but its self-assembly mechanism differs due to the presence of the fluorenylmethyloxycarbonyl group.
This compound is unique in its ability to balance hydrophobicity and aromatic interactions, making it a versatile building block for various applications .
Properties
Molecular Formula |
C30H28N2O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H28N2O4/c33-28(20-23-15-16-24-13-7-8-14-25(24)17-23)31-26(18-21-9-3-1-4-10-21)29(34)32-27(30(35)36)19-22-11-5-2-6-12-22/h1-17,26-27H,18-20H2,(H,31,33)(H,32,34)(H,35,36)/t26-,27-/m0/s1 |
InChI Key |
IYVWBKAVHZILOI-SVBPBHIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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